molecular formula C14H20N2 B8706839 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-amine

5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-amine

Cat. No. B8706839
M. Wt: 216.32 g/mol
InChI Key: WYADQUMCYGOFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

5-piperidin-1-yl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C14H20N2/c15-14-7-4-11-10-12(5-6-13(11)14)16-8-2-1-3-9-16/h5-6,10,14H,1-4,7-9,15H2

InChI Key

WYADQUMCYGOFCW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)C(CC3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Piperidin-1-ylindan-1-one O-methyloxime (2.95 g, 12 mmol), 10% palladium on carbon (1.45 g), and 20% ammonia in methanol (80 ml), were placed in a Parr apparatus, which was charged with hydrogen to 60 psi. The mixture was shaken for 1 hour at ambient temperature and filtered. The filtrate was removed under vacuum to provide the title compound which was used without further purification. 1H NMR (CDCl3) δ 1.53-1.60 (m, 2H), 1.65-1.79 (m, 4H), 2.42-2.53 (m, 1H), 2.69-2.81 (m, 1H), 2.86-2.96 (m, 1H), 3.12 (t, 4H), 4.31 (t, 1H), 6.82 (m, 2H), 7.20 (d, 1H); MS (DCI) 217 (M+H)+.
Name
5-Piperidin-1-ylindan-1-one O-methyloxime
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.45 g
Type
catalyst
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

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